molecular formula C11H12BrFO2 B8396746 5-(4-Bromo-3-fluorophenyl)pentanoic acid

5-(4-Bromo-3-fluorophenyl)pentanoic acid

Cat. No. B8396746
M. Wt: 275.11 g/mol
InChI Key: GFCYGAHSVDKQGG-UHFFFAOYSA-N
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Patent
US08604024B2

Procedure details

To a solution of (E)-5-(4-bromo-3-fluorophenyl)pent-4-enoic acid from step L1 (420 mg, 1.54 mmol) in 2-propanol (5 mL), was added sulfide platinum 5 weight % on carbon (100 mg, 0.513 mmol). The mixture was stirred under a hydrogen filled balloon for 3 h. The solid was filtered off. The filtrate concentrated in vacuo to afford 5-(4-bromo-3-fluorophenyl)pentanoic acid (400 mg, 1.45 mmol, 95% yield). 1H NMR (500 HMz, chloroform-d) δ 7.45 (dd, J=8.0, 7.4 Hz, 1H), 6.96 (dd, J=9.7, 1.9 Hz, 1H), 6.86 (dd, J=8.1, 1.5 Hz, 1H), 2.66-2.60 (m, 2H), 2.43-2.38 (m, 2H), 1.72-1.64 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfide platinum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:4][C:3]=1[F:15]>CC(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:4][C:3]=1[F:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)/C=C/CCC(=O)O)F
Name
sulfide platinum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen filled balloon for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CCCCC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.45 mmol
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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